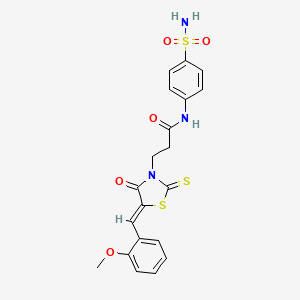![molecular formula C27H20N4O9 B15042142 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide](/img/structure/B15042142.png)
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide is a complex organic compound characterized by the presence of multiple nitro and phenoxy groups
Preparation Methods
The synthesis of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the phenoxy and nitro-substituted benzene derivatives, followed by their coupling through amide bond formation. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these parameters to achieve large-scale synthesis with high purity and yield .
Chemical Reactions Analysis
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. .
Scientific Research Applications
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide involves its interaction with specific molecular targets. The nitro and phenoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar compounds to 3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide include other nitro and phenoxy-substituted benzene derivatives. These compounds share structural similarities but may differ in their reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H20N4O9 |
|---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
3-[4-(3,5-dinitrophenoxy)phenyl]-N-(3-nitro-5-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C27H20N4O9/c32-27(28-19-12-20(29(33)34)15-25(13-19)39-23-4-2-1-3-5-23)11-8-18-6-9-24(10-7-18)40-26-16-21(30(35)36)14-22(17-26)31(37)38/h1-7,9-10,12-17H,8,11H2,(H,28,32) |
InChI Key |
YBXHNOAKSLRXGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042061.png)
![(3Z)-3-({4-[(4-{[(3Z)-2-Oxo-2,3-dihydro-1H-indol-3-ylidene]amino}phenyl)methyl]phenyl}imino)-2,3-dihydro-1H-indol-2-one](/img/structure/B15042063.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B15042071.png)
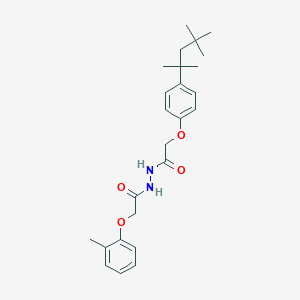
![2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide](/img/structure/B15042089.png)
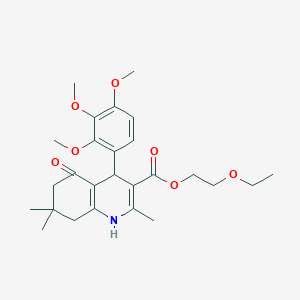
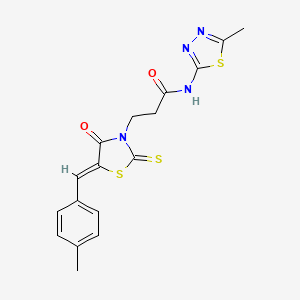
![4-Acetyl-2-methoxyphenyl [5-methyl-2-(propan-2-yl)phenoxy]acetate](/img/structure/B15042116.png)
![N'-[(E)-(2-fluorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B15042125.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B15042127.png)
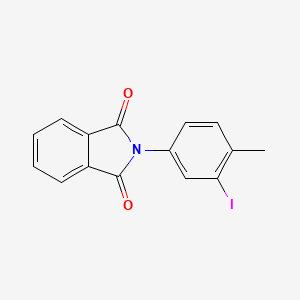
![N-(3-{[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B15042138.png)
